molecular formula C17H28BrNO7 B12420229 Scopolamine-d3 (hydrobromide trihydrate)

Scopolamine-d3 (hydrobromide trihydrate)

货号: B12420229
分子量: 441.3 g/mol
InChI 键: LACQPOBCQQPVIT-GIUWABFGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Scopolamine-d3 (hydrobromide trihydrate) is a deuterated form of scopolamine, a tropane alkaloid derived from plants of the Solanaceae family, such as Hyoscyamus niger and Atropa belladonna. This compound is used primarily in scientific research due to its stable isotope labeling, which aids in various analytical and pharmacokinetic studies.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Scopolamine-d3 (hydrobromide trihydrate) involves the incorporation of deuterium atoms into the scopolamine molecule. The process typically starts with the extraction of scopolamine from plant sources, followed by chemical modification to introduce deuterium. The final product is then converted into its hydrobromide trihydrate salt form through a salification process involving hydrobromic acid and crystallization .

Industrial Production Methods

Industrial production of Scopolamine-d3 (hydrobromide trihydrate) involves large-scale extraction of scopolamine from cultivated plants, followed by chemical synthesis to introduce deuterium. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for research applications .

化学反应分析

Types of Reactions

Scopolamine-d3 (hydrobromide trihydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

科学研究应用

Scopolamine-d3 hydrobromide is a chemical compound derived from scopolamine, a naturally occurring alkaloid present in plants such as Datura and Hyoscyamus . Scopolamine-d3 hydrobromide serves as a tool in scientific research to study neurotransmitters and neuromodulators . Specifically, it is used as a competitive antagonist of the muscarinic acetylcholine receptor subtype M1 .

Mode of Action
The M1 receptor is a G protein-coupled receptor that is activated by the neurotransmitter acetylcholine . Scopolamine-d3 hydrobromide binds to this receptor, hindering the action of acetylcholine, which leads to a decrease in the activity of the cholinergic system . This action provides insights into the workings of the brain and contributes to a deeper understanding of neural processes .

Analytical Applications
Scopolamine-d3 hydrobromide is applicable in analytical processes such as chromatography, spectroscopy, wet chemistry, physical chemistry, and analytical process control/monitoring . It can be used for identification, quality control, calibration, or assigning values .

Studies
Scopolamine hydrobromide trihydrate, a related compound, has been used in studies involving rats and mice to assess its effects on various physiological parameters . These studies include:

  • Sixteen-day study In rats, clinical signs included bilateral pupillary dilation in all dosed animals and red eyelids in males and females receiving 1,200 mg/kg. In mice, clinical signs related to scopolamine hydrobromide trihydrate administration included bilateral pupillary dilation and squinting in all dosed males and females .
  • Fourteen-week study In rats, higher hematocrit, hemoglobin concentration, and erythrocyte count were likely due to hemoconcentration from dehydration. In mice, relative liver weights of males receiving 1,800 mg/kg and of females in all dosed groups were significantly greater than those of the control groups .
  • Two-year study Clinical findings included bilateral pupillary dilation in all dosed males and females .

作用机制

Scopolamine-d3 (hydrobromide trihydrate) exerts its effects by competitively inhibiting muscarinic acetylcholine receptors (mAChRs). These receptors are involved in various physiological processes, including the regulation of heart rate, smooth muscle contraction, and glandular secretion. By blocking these receptors, scopolamine-d3 can induce effects such as sedation, antiemesis, and mydriasis .

相似化合物的比较

Similar Compounds

Uniqueness

The primary uniqueness of Scopolamine-d3 (hydrobromide trihydrate) lies in its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This makes it particularly valuable in pharmacokinetic and metabolic studies where accurate quantification is essential .

生物活性

Scopolamine-d3 (hydrobromide trihydrate) is a derivative of scopolamine, a tropane alkaloid known for its significant biological activities. This article explores the pharmacological properties, mechanisms of action, toxicity studies, and therapeutic applications of scopolamine-d3, supported by data tables and relevant case studies.

Chemical Structure:

  • Molecular Formula: C₁₇H₂₈BrNO₇
  • CAS Number: 6533-68-2

Scopolamine-d3 acts primarily as a muscarinic antagonist , competing with acetylcholine at muscarinic receptors in the parasympathetic nervous system. This antagonistic action leads to various physiological effects, including:

  • Antiemetic Effects: Reduces nausea and vomiting.
  • Antispasmodic Effects: Relieves muscle spasms in the gastrointestinal tract.
  • Mydriatic Effects: Causes pupil dilation.

Biological Activity

Scopolamine-d3 exhibits a range of biological activities that can be categorized as follows:

  • Cognitive Effects:
    • Scopolamine is often used in research to induce cognitive impairment in animal models, simulating conditions like Alzheimer's disease. Studies have shown that administration can lead to deficits in memory and learning tasks.
  • Sedative Effects:
    • The compound has sedative properties, making it useful in pre-anesthetic protocols to reduce anxiety and induce sedation.
  • Anticholinergic Effects:
    • It inhibits secretions from glands (e.g., saliva), decreases gastrointestinal motility, and increases heart rate.

Toxicology Studies

Toxicological assessments have been conducted to evaluate the safety profile of scopolamine-d3. The National Toxicology Program (NTP) conducted extensive studies on F344/N rats and B6C3F1 mice to determine the compound's carcinogenic potential and general toxicity.

Study Overview

Study DurationDose Range (mg/kg)Observations
16-Day Study0, 75, 150, 300, 600, 1200Body weight loss at higher doses; pupillary dilation observed.
14-Week Study0, 15, 45, 135, 400, 1200Significant weight loss; increased liver weights at high doses.
2-Year StudyVarious dosesNo significant treatment-related lesions; some evidence of liver enlargement.

Key Findings:

  • In both rats and mice, higher doses resulted in significant reductions in body weight and clinical signs such as pupillary dilation.
  • Genetic toxicology studies indicated that scopolamine did not induce mutations in several test systems.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that scopolamine-d3 is absorbed effectively when administered via various routes (oral, transdermal). The absorption rates can vary based on formulation pH and dosage.

Pharmacokinetic Data

Administration RouteBioavailability (%)Peak Plasma Concentration (ng/mL)
Oral~30%Varies by formulation
Transdermal~75%Higher than oral formulations

Therapeutic Applications

Scopolamine-d3 is primarily utilized for:

  • Motion Sickness: Transdermal patches are commonly prescribed for preventing motion sickness.
  • Pre-anesthetic Sedation: Used to reduce secretions during surgery.
  • Management of Nausea: Particularly in postoperative settings.

Case Studies

  • Case Study on Motion Sickness:
    A clinical trial involving patients with motion sickness demonstrated that transdermal scopolamine significantly reduced symptoms compared to placebo (p < 0.05).
  • Cognitive Impairment Research:
    Studies utilizing scopolamine as a cognitive disruptor in animal models have provided insights into memory pathways and potential treatments for cognitive disorders.

属性

分子式

C17H28BrNO7

分子量

441.3 g/mol

IUPAC 名称

[(1S,2S,4R,5R)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;trihydrate;hydrobromide

InChI

InChI=1S/C17H21NO4.BrH.3H2O/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;;;;/h2-6,11-16,19H,7-9H2,1H3;1H;3*1H2/t11?,12-,13-,14+,15-,16+;;;;/m1..../s1/i1D3;;;;

InChI 键

LACQPOBCQQPVIT-GIUWABFGSA-N

手性 SMILES

[2H]C([2H])([2H])N1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.O.O.O.Br

规范 SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.O.O.O.Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。